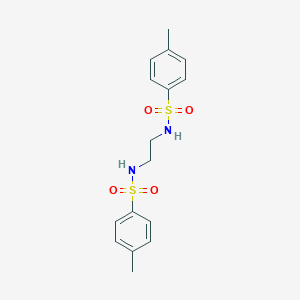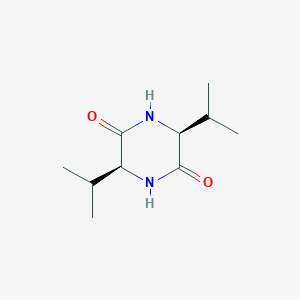
N,N'-Ditosylethylenediamine
Vue d'ensemble
Description
“N,N’-Ditosylethylenediamine” is a chemical compound with the molecular formula C16H20N2O4S2 . It is also known by other names such as “N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine” and "N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)" .
Synthesis Analysis
The synthesis of “N,N’-Ditosylethylenediamine” and its derivatives has been reported in the literature . The synthesis process involves cyclization, oxidation, and substitution reactions . The overall yield of the synthesis process is reported to be between 27% and 30% .
Molecular Structure Analysis
The molecular structure of “N,N’-Ditosylethylenediamine” has been analyzed using various techniques . The compound has a molecular weight of 368.5 g/mol .
Physical And Chemical Properties Analysis
“N,N’-Ditosylethylenediamine” has a molecular weight of 368.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Spent Fuel Reprocessing
“N,N’-Ditosylethylenediamine” has been extensively studied as an extractant in the back-end of the nuclear fuel cycle . It addresses issues related to the reprocessing of U and Th based spent fuels . The compound is used in the recovery and purification of Pu from irradiated U and of 233 U from irradiated Th .
Alternative to Tri-n-butyl Phosphate (TBP)
This compound is considered as an alternative to tri-n-butyl phosphate (TBP), which is commonly used in spent fuel reprocessing . TBP has several drawbacks, such as vulnerability to high radiation field, deleterious nature of its degradation products, and non-incinerable nature of the spent solvent . “N,N’-Ditosylethylenediamine” can overcome some of these problems .
Advanced Fuel Cycle Scenario
Under advanced fuel cycle scenario, “N,N’-Ditosylethylenediamine” is being used to provide safe nuclear power to other countries and to minimize proliferation concerns worldwide .
Reprocessing of Short-cooled Mixed Oxide (MOX) Thermal Reactor
The compound is also being evaluated for the reprocessing of short-cooled mixed oxide (MOX) thermal reactor .
Reprocessing of Advanced Heavy Water Reactor (AHWR)
“N,N’-Ditosylethylenediamine” is being studied for the reprocessing of Advanced heavy water reactor (AHWR), which is being developed in India based on Th .
Reprocessing of Fast Reactor Spent Fuels
The compound is also being evaluated for the reprocessing of fast reactor spent fuels with larger Pu content and significantly higher burn up .
Mécanisme D'action
Target of Action
N,N’-Ditosylethylenediamine, also known as N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine, is a diazaalkane . It is capable of accepting a hydron from a donor (Bronsted acid) . This suggests that the compound’s primary targets could be Bronsted acids or other entities that can donate a hydron.
Mode of Action
The compound is a ligand and can be used for voltammetric studies . It has a stepwise conversion reaction . The isomerization reaction may be due to the electron-donating nature of the nitrogen atoms . This suggests that the compound interacts with its targets by donating electrons, leading to isomerization reactions.
Pharmacokinetics
Its physicochemical properties such as boiling point (145 - 148 °c), density (082 g/cm3 at 20 °C), and vapor pressure (52 hPa at 20 °C) suggest that it could have significant volatility and low density , which might influence its absorption, distribution, metabolism, and excretion in biological systems.
Action Environment
Environmental factors such as temperature could influence the action, efficacy, and stability of N,N’-Ditosylethylenediamine. For instance, it has been noted that the compound exists as stable isomers at room temperature but becomes metastable with increased temperature . This property can be observed by its viscosity increase with increasing temperature .
Propriétés
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGETLODCEHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196021 | |
| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ditosylethylenediamine | |
CAS RN |
4403-78-5 | |
| Record name | N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4403-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)







